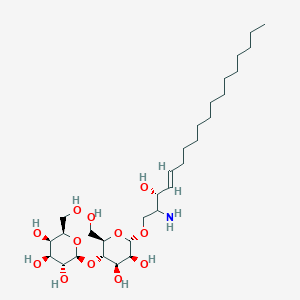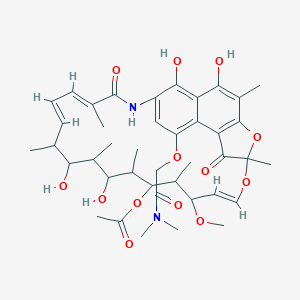
Rifamycin B dimethylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rifamycin B dimethylamide is a derivative of rifamycin B, a natural antibiotic produced by the bacterium Amycolatopsis mediterranei. Rifamycin B dimethylamide has been shown to exhibit potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of rifamycin B dimethylamide involves the inhibition of bacterial RNA synthesis. Rifamycin B dimethylamide binds to the beta subunit of bacterial RNA polymerase, preventing the enzyme from synthesizing RNA. This leads to the inhibition of bacterial growth and ultimately, bacterial death.
Biochemical and Physiological Effects:
Rifamycin B dimethylamide has been shown to have a low toxicity profile and is well-tolerated in animal models. It has been shown to have minimal effects on the host microbiome, making it a promising candidate for the treatment of bacterial infections. Rifamycin B dimethylamide has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
Rifamycin B dimethylamide has several advantages for use in lab experiments. It exhibits potent antibacterial activity, making it an effective tool for studying bacterial growth and physiology. It is also well-tolerated in animal models, making it a safe and reliable tool for preclinical studies. However, rifamycin B dimethylamide is not effective against all bacterial species, and its mechanism of action may not be applicable to all bacterial RNA polymerases.
Future Directions
There are several future directions for the study of rifamycin B dimethylamide. One area of research is the development of new derivatives of rifamycin B dimethylamide with improved antibacterial activity and pharmacokinetic properties. Another area of research is the study of rifamycin B dimethylamide in combination with other antibiotics, which may enhance its antibacterial activity. Additionally, the use of rifamycin B dimethylamide in the treatment of inflammatory diseases warrants further investigation. Overall, the study of rifamycin B dimethylamide has the potential to lead to the development of new antibiotics and therapies for bacterial infections and inflammatory diseases.
Synthesis Methods
The synthesis of rifamycin B dimethylamide involves the reaction of rifamycin B with dimethylamine in the presence of a catalyst. The reaction is carried out under mild conditions and yields a high purity product. The synthesis method has been optimized to produce rifamycin B dimethylamide on a large scale for commercial use.
Scientific Research Applications
Rifamycin B dimethylamide has been extensively studied for its antibacterial properties. It has been shown to exhibit potent activity against a wide range of bacteria, including Mycobacterium tuberculosis, the causative agent of tuberculosis. Rifamycin B dimethylamide has also been shown to be effective against antibiotic-resistant strains of bacteria, making it a promising candidate for the development of new antibiotics.
properties
CAS RN |
17607-33-9 |
|---|---|
Molecular Formula |
C41H54N2O13 |
Molecular Weight |
782.9 g/mol |
IUPAC Name |
[(9E,19E,21E)-27-[2-(dimethylamino)-2-oxoethoxy]-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C41H54N2O13/c1-19-13-12-14-20(2)40(51)42-26-17-28(53-18-29(45)43(9)10)30-31(36(26)49)35(48)24(6)38-32(30)39(50)41(8,56-38)54-16-15-27(52-11)21(3)37(55-25(7)44)23(5)34(47)22(4)33(19)46/h12-17,19,21-23,27,33-34,37,46-49H,18H2,1-11H3,(H,42,51)/b13-12+,16-15+,20-14+ |
InChI Key |
VRPOMUTWCLUKGH-VATGUWRCSA-N |
Isomeric SMILES |
CC1/C=C/C=C(/C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(C)C)\C |
SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(C)C)C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B231514.png)
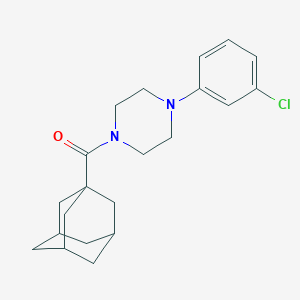
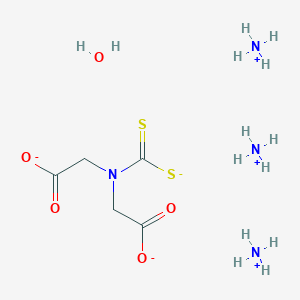
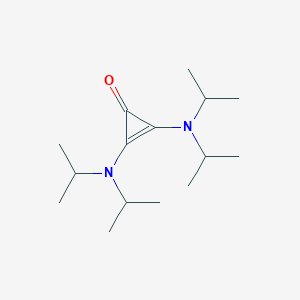
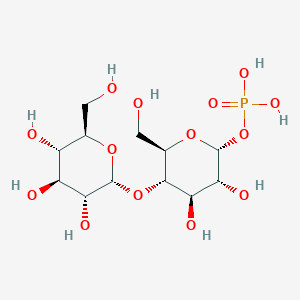
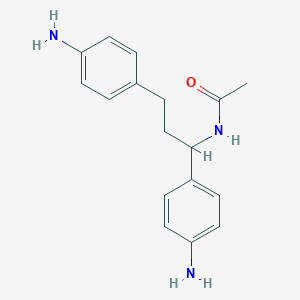
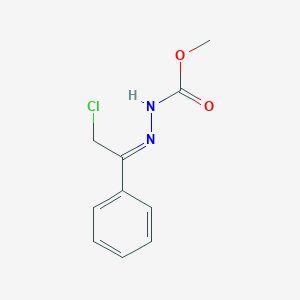

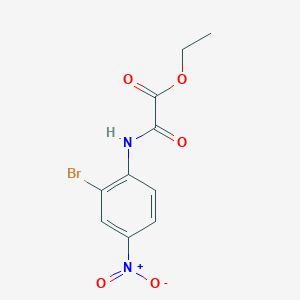
![3-(7-azabicyclo[4.1.0]hept-7-yl)-2-methyl-4(3H)-quinazolinone](/img/structure/B231543.png)
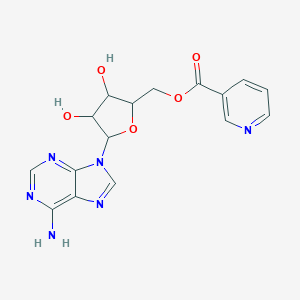
![2,3-dihydroxypropyl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B231547.png)
